molecular formula C21H19F2NO4 B13334153 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13334153
M. Wt: 387.4 g/mol
InChI Key: OMKPQTGFJONIRN-UHFFFAOYSA-N
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Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group and a difluoromethyl group attached to a cyclobutane ring. The molecular formula of this compound is C21H21NO4, and it has a molecular weight of 351.40 g/mol .

Preparation Methods

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

    Cyclobutane Ring Formation: The cyclobutane ring is formed through a series of cyclization reactions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using specific reagents and conditions that facilitate the substitution reaction.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group acts as a protective group, allowing the compound to interact with enzymes and proteins without undergoing rapid degradation. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(difluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the fluorenylmethoxycarbonyl and difluoromethyl groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

3-(difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C21H19F2NO4/c22-18(23)12-9-21(10-12,19(25)26)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26)

InChI Key

OMKPQTGFJONIRN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)F

Origin of Product

United States

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